molecular formula C9H16O2S B034569 Cyclohexyl 3-sulfanylpropanoate CAS No. 103604-42-8

Cyclohexyl 3-sulfanylpropanoate

Cat. No.: B034569
CAS No.: 103604-42-8
M. Wt: 188.29 g/mol
InChI Key: LWSMMYQFTZHMIE-UHFFFAOYSA-N
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Description

Cyclohexyl 3-sulfanylpropanoate is an organic compound characterized by a cyclohexyl group attached to a 3-sulfanylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl 3-sulfanylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-sulfanylpropanoic acid with cyclohexanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with the removal of water to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used, and the reaction is conducted at elevated temperatures to ensure complete conversion of the reactants.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 3-sulfanylpropanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles, often in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted propanoates.

Scientific Research Applications

Cyclohexyl 3-sulfanylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfanyl group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of Cyclohexyl 3-sulfanylpropanoate involves its reactive sulfanyl group, which can form covalent bonds with various molecular targets. This reactivity allows it to participate in a range of biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Cyclohexyl 3-sulfanylpropanoate can be compared with other similar compounds such as:

    Cyclohexyl 3-mercaptopropanoate: Similar structure but with a mercapto group instead of a sulfanyl group.

    Cyclohexyl 3-thiopropanoate: Another similar compound with a thiol group.

    Cyclohexyl 3-sulfinylpropanoate: An oxidized form of this compound.

Properties

IUPAC Name

cyclohexyl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2S/c10-9(6-7-12)11-8-4-2-1-3-5-8/h8,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSMMYQFTZHMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545901
Record name Cyclohexyl 3-sulfanylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103604-42-8
Record name Cyclohexyl 3-sulfanylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 250 ml reaction flask equipped with stirrer, thermometer, reflux condenser and heating mantle are placed 100 grams of cyclohexanol; 26 grams of 3-mercaptopropionic acid and 0.5 grams of paratoluene sulfonic acid. The reaction mass is heated to reflux and refluxed for a period of 11 hours. At the end of the 11 hour period of refluxing, the reaction mass is cooled to room temperature. 200 ml Diethylether are added to the reaction mass. The reaction mass is then washed with two 100 ml volumes of 10% aqueous sodium bicarbonate solution followed by one 100 ml volume of water. The reaction mass is dried over anhydrous sodium sulfate and the solvent is recovered on a Buchi evaportor. The reaction mass is then micro distilled on a micro distillation apparatus yielding the following fractions:
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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